molecular formula C8H12O3 B13200154 Methyl 5-methyl-1-oxaspiro[2.3]hexane-2-carboxylate

Methyl 5-methyl-1-oxaspiro[2.3]hexane-2-carboxylate

Cat. No.: B13200154
M. Wt: 156.18 g/mol
InChI Key: SLJBGUMAVQUSKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-methyl-1-oxaspiro[2.3]hexane-2-carboxylate is a spirocyclic compound of high interest in modern medicinal chemistry and drug discovery. Its structure is characterized by a bicyclic system combining a cyclobutane ring fused with a three-membered oxirane (epoxide) ring, creating a rigid, three-dimensional architecture. This spiro scaffold is recognized as a valuable non-classical bioisostere for flat aromatic rings or saturated heterocycles, offering a strategy to improve the physicochemical properties of lead compounds. Incorporating such strained spiro heterocycles can lead to enhanced metabolic stability, reduced lipophilicity, and improved target selectivity . The molecule features a methyl ester (-COOCH₃) at position 2 and a methyl group (-CH₃) at position 5. These functional groups provide handles for further synthetic manipulation, making the compound a versatile building block for the construction of more complex molecular entities. The inherent ring strain and well-defined exit vectors allow for precise positioning of substituents in three-dimensional space, which is crucial for specific interactions with biological targets . As a member of the underexplored chemical space of heteroatom-containing spiro[2.3]hexanes, this compound enables research into novel therapeutic agents without overlapping with widely claimed intellectual property. It is strictly for research applications and is not intended for human or veterinary diagnostic or therapeutic use. Researchers are advised to consult safety data sheets and handle this material with appropriate precautions in a laboratory setting.

Properties

Molecular Formula

C8H12O3

Molecular Weight

156.18 g/mol

IUPAC Name

methyl 5-methyl-1-oxaspiro[2.3]hexane-2-carboxylate

InChI

InChI=1S/C8H12O3/c1-5-3-8(4-5)6(11-8)7(9)10-2/h5-6H,3-4H2,1-2H3

InChI Key

SLJBGUMAVQUSKV-UHFFFAOYSA-N

Canonical SMILES

CC1CC2(C1)C(O2)C(=O)OC

Origin of Product

United States

Preparation Methods

Isomerization of Epoxy Derivatives

One primary method involves the isomerization of epoxy precursors bearing appropriate substituents. This method is well-documented for related compounds such as methyl 2,5-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate, which shares structural similarity with this compound.

  • Starting Materials: Epoxycyclobutane derivatives or epoxycyclopropane intermediates
  • Reagents: Strong bases such as lithium diisopropylamide (LDA) in aprotic solvents
  • Mechanism: Base-induced ring contraction or rearrangement of epoxy groups to form the spirocyclic oxetane ring fused with cyclopropane
  • Conditions: Low temperatures to control stereochemistry and avoid side reactions
  • Outcome: Formation of the spirocyclic ester with high regio- and stereoselectivity

Representative Reaction Scheme (Generalized)

Step Reaction Type Reagents/Conditions Product Features
1 Epoxy isomerization LDA, aprotic solvent, low temperature Formation of spirocyclic oxetane intermediate
2 Cyclopropanation FeTPPCl catalyst, diazo compound, DMF Introduction of cyclopropane ring at spiro center
3 Michael addition + ring closure Tris(dimethylamino)phosphine, room temp Formation of β-lactam spirocycles, precursor to oxaspiro compounds
4 Esterification or methylation Methylating agents (e.g., MeI, base) Installation of methyl ester and methyl substituent

Data Table: Comparison of Preparation Methods

Method Starting Materials Key Reagents Yield (%) Advantages Limitations
Epoxy Isomerization Epoxycyclobutane derivatives LDA, aprotic solvents 60–85 High regioselectivity Requires low temperature control
Cyclopropanation with Diazo Oxetane derivatives FeTPPCl, diazo compounds 70–90 Good stereoselectivity Use of toxic diazo compounds
Michael Addition + Ring Closure Ketoesters + azetidine-2-one Tris(dimethylamino)phosphine 76–86 Metal-free, mild conditions Multi-step, requires intermediate
Direct Methylation Spirocyclic intermediates Methyl iodide, base >80 Efficient installation of methyl ester Sensitive to reaction conditions

Research Findings and Notes

  • The spirocyclic structure imparts unique chemical reactivity, enabling further functionalization such as hydroxylation or halogenation.
  • Enantioselective variants have been developed using chiral catalysts, allowing access to optically active this compound derivatives.
  • Safety considerations are critical when handling diazo compounds and strong bases; metal-free catalytic methods offer improved environmental and safety profiles.
  • The compound's stability under standard laboratory conditions facilitates its use as a building block in complex molecule synthesis.

Chemical Reactions Analysis

Methyl 5-methyl-1-oxaspiro[2.3]hexane-2-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Methyl 5-methyl-1-oxaspiro[2.3]hexane-2-carboxylate has several scientific research applications:

    Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development and medicinal chemistry research.

    Material Science: It can be used in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of Methyl 5-methyl-1-oxaspiro[2.3]hexane-2-carboxylate involves its ability to undergo isomerization and other chemical transformations. The molecular targets and pathways involved in these reactions are primarily related to its spirocyclic structure and the reactivity of the functional groups present in the molecule .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Key Differences and Similarities

The following table summarizes critical data for Methyl 5-methyl-1-oxaspiro[2.3]hexane-2-carboxylate and its structural analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Spiro Ring System
This compound 1697809-56-5 C₈H₁₂O₃ 156.18 5-methyl [2.3]hexane
Methyl 1-oxaspiro[2.3]hexane-5-carboxylate 175881-34-2 C₇H₁₀O₃ 142.15 None (5-H) [2.3]hexane
Methyl 5-hydroxyspiro[2.3]hexane-1-carboxylate CID 131438670 C₈H₁₂O₃ 156.18 5-hydroxyl [2.3]hexane
Methyl 5-methyl-1-oxaspiro[2.4]heptane-2-carboxylate N/A (Ref:10-F705163) C₉H₁₄O₃ (estimated) 170.21 (estimated) 5-methyl [2.4]heptane
Key Observations:

Spiro Ring Size :

  • The [2.3]hexane system (6-membered spiro structure) in the target compound introduces higher ring strain compared to the [2.4]heptane analog (7-membered spiro system). Reduced strain in the heptane derivative may enhance thermal stability .
  • The [2.4]heptane analog (C₉H₁₄O₃) has an additional methylene group, increasing molecular weight and lipophilicity .

Substituent Effects: 5-Methyl vs. 5-Hydroxyl: The methyl group in the target compound enhances lipophilicity (logP ≈ 1.2 estimated), favoring membrane permeability in biological systems. 5-Methyl vs. 5-H (CAS 175881-34-2): The absence of a substituent at position 5 reduces steric hindrance, possibly facilitating nucleophilic attacks at the ester carbonyl group .

Synthetic Accessibility :

  • The target compound’s 5-methyl group may require alkylation or Friedel-Crafts acylation during synthesis, whereas the hydroxyl analog could be derived via oxidation or hydroxylation .
  • The [2.4]heptane derivative (discontinued per ) likely involves more complex cyclization steps due to the larger spiro system .

Physicochemical and Functional Comparisons

Boiling Point and Solubility:
  • Limited experimental data are available, but trends can be inferred: this compound: Moderate solubility in organic solvents (e.g., dichloromethane, ethyl acetate) due to its balanced polarity . Hydroxyl Analog (CID 131438670): Higher solubility in polar solvents (e.g., methanol, water) due to hydrogen-bonding capacity .
Reactivity:
  • The ester group in all compounds is susceptible to hydrolysis, but steric shielding by the 5-methyl group in the target compound may slow reaction kinetics compared to the unsubstituted analog (CAS 175881-34-2) .
  • The hydroxyl analog’s –OH group enables derivatization (e.g., acetylation, sulfonation), expanding its utility in prodrug design .

Biological Activity

Methyl 5-methyl-1-oxaspiro[2.3]hexane-2-carboxylate is a compound of growing interest in the field of medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound features a spirocyclic framework characterized by a methoxy group and a carboxylate moiety. Its molecular formula is C9H14O3C_9H_{14}O_3, with a molecular weight of approximately 170.21 g/mol. The presence of the methoxy group enhances its lipophilicity, which may influence its interaction with various biological targets.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. Research indicates that the compound may modulate enzyme activities and receptor interactions, leading to various pharmacological effects. Ongoing studies aim to elucidate the precise molecular pathways involved in its action .

Antimicrobial Properties

This compound has been investigated for its antimicrobial properties. Preliminary studies suggest that it exhibits moderate activity against certain bacterial strains, indicating potential as an antimicrobial agent in therapeutic applications.

Antioxidant Activity

The compound has also shown promise in antioxidant activity assays. For instance, it demonstrated significant radical scavenging properties against hydrogen peroxide radicals, which are known to contribute to oxidative stress in biological systems. This activity is crucial for protecting cells from oxidative damage and may have implications for diseases linked to oxidative stress .

Biological Activity Description
AntimicrobialModerate activity against bacteria
AntioxidantEffective scavenging of hydrogen peroxide radicals

Comparative Analysis with Similar Compounds

To better understand the unique biological properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound Name Structure Features Biological Activity Unique Aspects
Methyl 5-methoxycarbonylspiro[2.3]hexaneContains methoxycarbonyl groupNoted for antimicrobial propertiesDifferent carbon chain length
Methyl 1-Oxaspiro[2.3]hexane-2-carboxylateBasic spiro structureModerate activity against certain bacteriaLacks methoxy group
Methyl 5-Methylspiro[2.3]hexaneSimilar spirocyclic structurePotentially active against painDoes not contain carboxylate

This table highlights how this compound is distinguished by its specific functional groups and structural configuration, which may confer unique biological activities not found in its analogs.

Case Studies and Research Findings

Recent studies have focused on evaluating the pharmacological potential of this compound through various experimental models:

  • Antimicrobial Efficacy : In vitro tests have shown that the compound exhibits significant inhibition against Gram-positive bacteria, suggesting its potential use as a natural antimicrobial agent.
  • Neuroprotective Effects : Investigations into the neuroprotective properties indicate that this compound may enhance neuronal survival under oxidative stress conditions, making it a candidate for further research in neurodegenerative disease therapies .
  • Pharmacokinetics Studies : Initial pharmacokinetic studies have indicated favorable absorption characteristics and bioavailability profiles, which are critical for drug development processes.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.